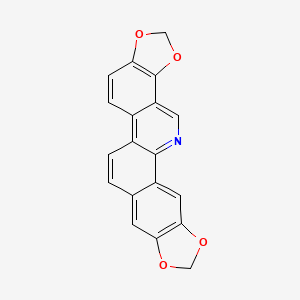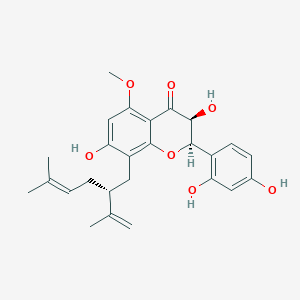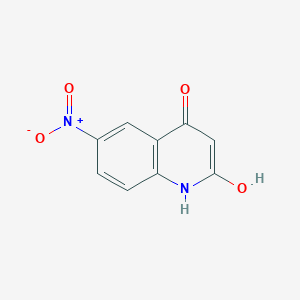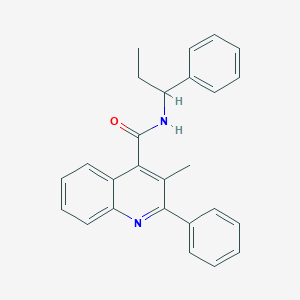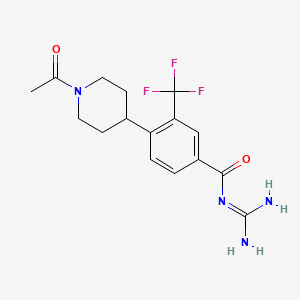
BI-9627
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-9627 is a highly potent and selective inhibitor of sodium-hydrogen exchanger isoform 1 (NHE1). This compound is known for its ability to partially reverse the effects of DMA with IC50 values of 6 and 31 nM in intracellular pH recovery and human platelet lysis assays, respectively . It is often used as a negative control for BI-0054 and can be utilized in studies related to ischemia-reperfusion injury in isolated hearts .
Preparation Methods
The synthetic routes and reaction conditions for BI-9627 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions that result in its potent inhibitory properties against NHE1 . Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
BI-9627 primarily undergoes inhibition reactions where it interacts with the sodium-hydrogen exchanger isoform 1. The compound shows high selectivity against NHE2 and NHE3, with no measurable inhibitory activity against NHE3 up to 16 μM . Common reagents and conditions used in these reactions include those that facilitate the binding of this compound to the NHE1 isoform, resulting in the inhibition of sodium and hydrogen ion exchange. The major products formed from these reactions are the inhibited forms of the sodium-hydrogen exchanger isoforms.
Scientific Research Applications
BI-9627 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of sodium-hydrogen exchangers and their role in various physiological processes . In biology, this compound is utilized to investigate the regulation of intracellular pH and its impact on cellular functions . In medicine, the compound is employed in research related to ischemia-reperfusion injury, myocardial infarction, and other cardiovascular conditions . Additionally, this compound’s selectivity and potency make it a valuable tool in industrial applications where precise inhibition of sodium-hydrogen exchangers is required.
Mechanism of Action
BI-9627 exerts its effects by selectively inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). NHE1 is a transmembrane ion channel responsible for regulating intracellular pH through the electroneutral exchange of sodium ions and protons . By binding to NHE1, this compound prevents the exchange of these ions, leading to a decrease in intracellular pH and subsequent inhibition of cellular processes that rely on this exchange . This mechanism is particularly relevant in the context of ischemia-reperfusion injury, where the regulation of intracellular pH is crucial for cell survival and function .
Comparison with Similar Compounds
BI-9627 is often compared to other NHE1 inhibitors, such as BI-0054, which is structurally similar but does not inhibit NHE1 . This compound shows greater than 30-fold selectivity for NHE1 over NHE2 and is inactive at NHE3 up to 16 μM . This high selectivity and potency make this compound unique among NHE1 inhibitors. Other similar compounds include cariporide and eniporide, which also inhibit NHE1 but may have different selectivity profiles and pharmacokinetic properties .
Properties
IUPAC Name |
4-(1-acetylpiperidin-4-yl)-N-(diaminomethylidene)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O2/c1-9(24)23-6-4-10(5-7-23)12-3-2-11(14(25)22-15(20)21)8-13(12)16(17,18)19/h2-3,8,10H,4-7H2,1H3,(H4,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHRLXNEGYTSRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
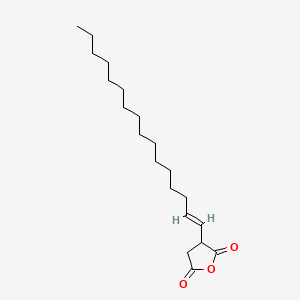

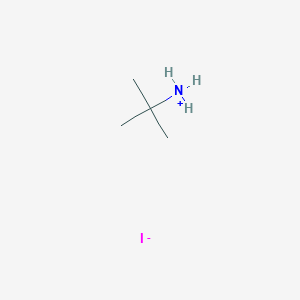

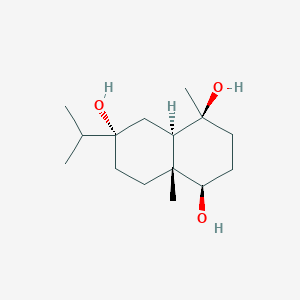
![(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-7-(hydroxymethyl)-4a,4b,7,10a-tetramethylspiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8033871.png)

